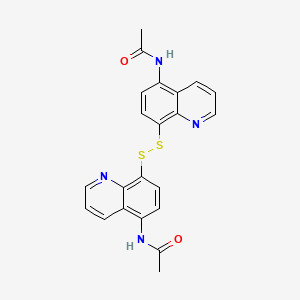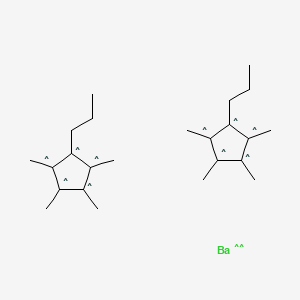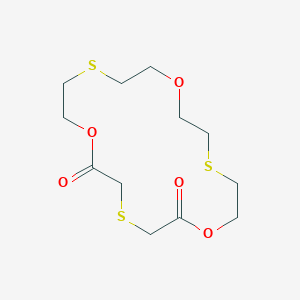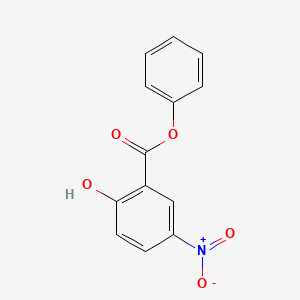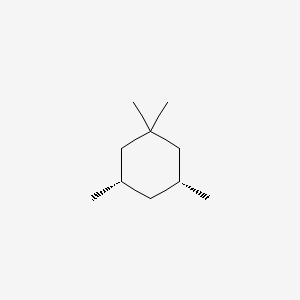
cis-1,1,3,5-Tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a stereoisomer of 1,1,3,5-tetramethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,1,3,5-tetramethylcyclohexane typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1,1,3,5-tetramethylbenzene using a metal catalyst such as palladium or platinum under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,1,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Aplicaciones Científicas De Investigación
cis-1,1,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms
Biology: Research on its biological activity and potential as a bioactive compound is ongoing
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted
Industry: It is utilized in the synthesis of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of cis-1,1,3,5-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research .
Comparación Con Compuestos Similares
- trans-1,1,3,5-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane (without stereochemistry specified)
Comparison: cis-1,1,3,5-Tetramethylcyclohexane is unique due to its specific spatial arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to its trans isomer, the cis form may exhibit different boiling points, melting points, and solubility characteristics .
Propiedades
Número CAS |
50876-32-9 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(3S,5R)-1,1,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9+ |
Clave InChI |
WOJSMJIXPQLESQ-DTORHVGOSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC(C1)(C)C)C |
SMILES canónico |
CC1CC(CC(C1)(C)C)C |
Descripción física |
Liquid; [ChemSampCo MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


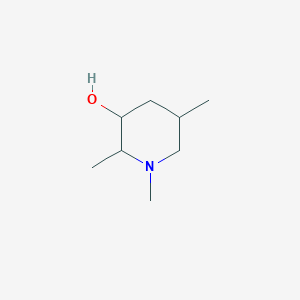

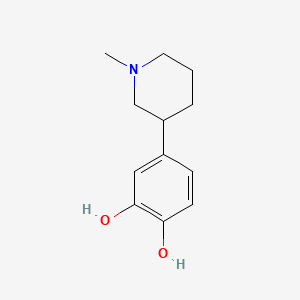
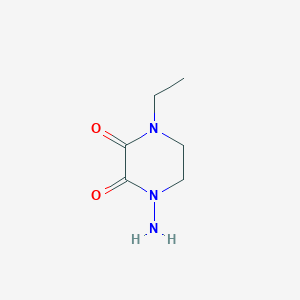
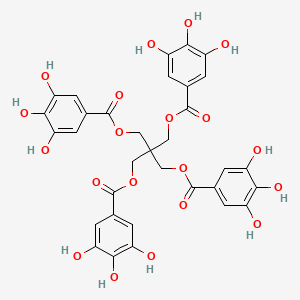
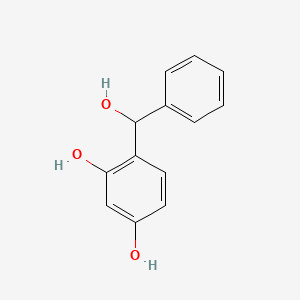
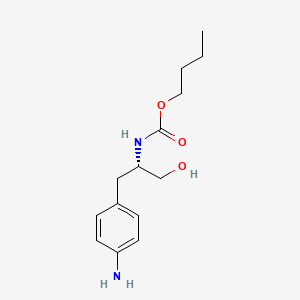
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
